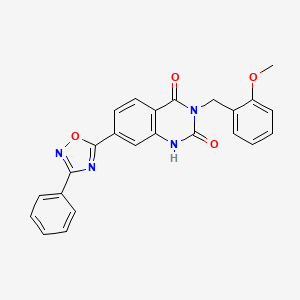

4-Fluorophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Proton Exchange Membranes for Fuel Cells

One prominent application of derivatives related to "4-Fluorophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate" involves their use in creating advanced proton exchange membranes (PEMs) for fuel cells. Research by Kim, Robertson, and Guiver (2008) highlights the synthesis of new sulfonated side-chain grafting units using sulfonated 4-fluorobenzophenone for copolymerization, resulting in comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These copolymers exhibited high proton conductivity and were characterized by various analytical techniques, demonstrating their potential as effective PEM materials for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Advanced Materials for Electrochemical Devices

Further development in this field by Wang et al. (2012) involved the synthesis of copoly(arylene ether sulfone)s containing methoxyphenyl groups through aromatic nucleophilic substitution polycondensation. After modifications, these copolymers were used to create flexible and tough membranes with high proton conductivities and low methanol permeabilities, indicating their applicability in direct methanol fuel cells and other electrochemical devices (Wang et al., 2012).

Synthesis and Chemical Reactivity Studies

The chemical reactivity and intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols were explored by Wit, Woldhuis, and Cerfontain (2010). Their research provides insights into the mechanism of sulfonation involving compounds structurally related to "4-Fluorophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate," highlighting the role of these intermediates in organic synthesis and potentially guiding the development of novel synthetic routes for related compounds (Wit, Woldhuis, & Cerfontain, 2010).

Novel Sulfonated Polymers for Proton Exchange Membranes

Li et al. (2009) contributed to the development of novel sulfonated poly(ether ether ketone) polymers with high selectivity for direct methanol fuel cell applications. Their work focused on synthesizing bisphenol monomers and copolymerization to achieve polymers with enhanced ion-exchange capacities, proton conductivities, and methanol permeabilities, underlining the application potential of sulfonated aromatic compounds in energy conversion technologies (Li et al., 2009).

Propiedades

IUPAC Name |

(4-fluorophenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFO4S/c1-9-7-13(19-2)14(8-12(9)15)21(17,18)20-11-5-3-10(16)4-6-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNVOKOSYRGFFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2947429.png)

![4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)

![7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2947431.png)

![N-[1-(2,4-Difluorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2947434.png)

![2-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2947442.png)

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2947445.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea](/img/structure/B2947449.png)

![(1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2947450.png)